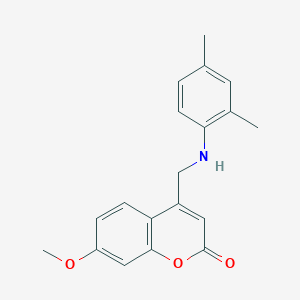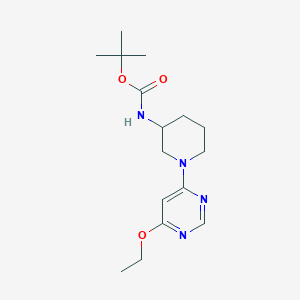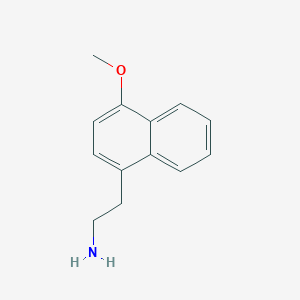![molecular formula C15H13ClN2O3 B2480216 7-[(3-aminopyridin-4-yl)oxy]-4-methyl-2H-chromen-2-one CAS No. 1630763-92-6](/img/structure/B2480216.png)
7-[(3-aminopyridin-4-yl)oxy]-4-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(3-aminopyridin-4-yl)oxy]-4-methyl-2H-chromen-2-one is a synthetic compound that belongs to the class of flavones. It is commonly known as APC or A-769662. It has been widely used in scientific research to study its mechanism of action and its biochemical and physiological effects. APC has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism in cells.
Mechanism of Action
APC activates the 7-[(3-aminopyridin-4-yl)oxy]-4-methyl-2H-chromen-2-one pathway by binding to the β-subunit of the this compound enzyme. This binding results in the phosphorylation of the α-subunit of the enzyme, which activates the enzyme. The activated this compound enzyme regulates energy metabolism by promoting glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. The activation of the this compound pathway also results in the inhibition of anabolic pathways, such as protein synthesis and fatty acid synthesis.
Biochemical and Physiological Effects:
APC has been found to have several biochemical and physiological effects. It has been shown to increase glucose uptake in skeletal muscle cells and adipocytes. It has also been shown to increase fatty acid oxidation in liver cells and adipocytes. APC has been found to improve mitochondrial function and biogenesis in skeletal muscle cells. It has also been shown to have anti-inflammatory effects in macrophages.
Advantages and Limitations for Lab Experiments
APC has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has a well-defined mechanism of action and has been extensively studied in scientific research. However, there are also limitations to its use in lab experiments. APC has been found to have some off-target effects, which may complicate the interpretation of results. It is also important to note that the effects of APC may vary depending on the cell type and experimental conditions.
Future Directions
There are several future directions for the study of APC. One area of research is the development of more potent and selective 7-[(3-aminopyridin-4-yl)oxy]-4-methyl-2H-chromen-2-one activators. Another area of research is the investigation of the effects of APC on other metabolic pathways, such as autophagy and the mTOR pathway. APC has also been found to have anticancer properties, and further research is needed to explore its potential as a cancer therapy. Finally, the effects of APC on whole-body metabolism and its potential as a treatment for metabolic diseases, such as obesity and diabetes, should be further investigated.
In conclusion, this compound is a synthetic compound that has been extensively studied in scientific research. It activates the this compound pathway, which plays a crucial role in regulating energy metabolism in cells. APC has several biochemical and physiological effects and has been found to have potential as a cancer therapy and a treatment for metabolic diseases. Further research is needed to explore its potential in these areas.
Synthesis Methods
The synthesis of APC involves the reaction of 3-aminopyridine-4-carboxamide with 4-methylumbelliferone in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution reaction, which results in the formation of APC. The synthesis method has been optimized to obtain high yields of APC with high purity.
Scientific Research Applications
APC has been widely used in scientific research to study its mechanism of action and its effects on energy metabolism. It has been found to activate the 7-[(3-aminopyridin-4-yl)oxy]-4-methyl-2H-chromen-2-one pathway, which plays a crucial role in regulating energy metabolism in cells. APC has been used to study the effects of this compound activation on glucose uptake, lipid metabolism, and mitochondrial function. It has also been used to study the effects of APC on cancer cells, obesity, and diabetes.
properties
IUPAC Name |
7-(3-aminopyridin-4-yl)oxy-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-9-6-15(18)20-14-7-10(2-3-11(9)14)19-13-4-5-17-8-12(13)16/h2-8H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJUPUCLMNVWAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3=C(C=NC=C3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2480135.png)


![2-[(2-Fluorophenyl)sulfonyl]acetohydrazide](/img/structure/B2480139.png)
![N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2480140.png)
![2-(2-Chloro-6-fluorobenzyl)-4-{[(3-methoxybenzyl)imino]methyl}-1,3-benzenediol](/img/structure/B2480143.png)
![N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]-3-nitrobenzenecarboxamide](/img/structure/B2480144.png)

![3-[(methylamino)methyl]-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride](/img/structure/B2480148.png)


![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N,N-di(propan-2-yl)acetamide](/img/structure/B2480151.png)
![(E)-2-amino-N-(2-methoxyethyl)-1-((3-methylbenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2480153.png)
